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Compound of Interest

Compound Name: BTT-266

Cat. No.: B15618137 Get Quote

Initial searches for a therapeutic agent designated as BTT-266 did not yield specific results.

However, the query revealed information on several other investigational drugs with similar

nomenclature, most notably TAS266 and ST266, as well as BTT1023. This guide synthesizes

the publicly available data on these compounds to provide a comprehensive technical overview

for researchers, scientists, and drug development professionals, while acknowledging the

absence of information on a specific "BTT-266".

TAS266: A Novel Agonistic Nanobody Targeting the
DR5 Receptor
TAS266 is a tetravalent agonistic Nanobody® that targets the Death Receptor 5 (DR5), a key

mediator of apoptosis. Preclinical studies demonstrated that TAS266 was more potent than a

cross-linked DR5 antibody or TRAIL (TNF-related apoptosis-inducing ligand).

A first-in-human Phase I clinical trial was initiated to evaluate the safety, tolerability, maximum

tolerated dose, pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary

efficacy of TAS266 in adult patients with advanced solid tumors.[1]

Clinical Trial Protocol
Patients were slated to receive TAS266 intravenously at doses of 3, 10, 15, or 20 mg/kg on

days 1, 8, 15, and 22 of a 28-day cycle.[1] However, the study was terminated prematurely due

to unexpected hepatotoxicity.[1]
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Key Findings and Quantitative Data
Three out of four patients at the initial 3 mg/kg dose level experienced Grade ≥3 elevations in

aspartate aminotransferase (AST) and/or alanine aminotransferase (ALT) during the first cycle.

[1] These elevations were reversible upon discontinuation of TAS266.[1]

Table 1: TAS266 Phase I Hepatotoxicity Data

Parameter Observation

Dose Level 3 mg/kg

Number of Patients 4

Patients with Grade ≥3 AST/ALT Elevation 3

Onset of Toxicity Cycle 1

Reversibility Yes, upon discontinuation

Evidence of pre-existing antibodies capable of binding to TAS266 was detected in the three

patients who developed dose-limiting toxicities.[1] Immunogenicity was observed to increase

following treatment.[1] The proposed mechanism for the observed hepatotoxicity involves the

high potency of TAS266, potential immunogenicity, and possible increased DR5 expression on

hepatocytes, leading to enhanced DR5 clustering and subsequent activation of apoptosis in

liver cells.[1]
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ST266: A Potential Therapy for Necrotizing
Enterocolitis
ST266 is under investigation for the treatment of necrotizing enterocolitis (NEC) in infants. A

Phase 1-2 clinical trial is designed to assess the safety, tolerability, and preliminary efficacy of

ST266.[2]

Clinical Trial Design
This is a randomized, controlled, open-label study with a sequential cohort design.[2] Infants

with Bell's stage IIA or higher medical NEC will be randomized to receive either ST266 in

addition to the standard of care (SOC) or SOC alone.[2]

Two dose levels of ST266 are being evaluated: 0.5 mL/kg and 1.0 mL/kg, administered once

daily via intravenous infusion.[2] The study will enroll infants in different weight ranges.[2] The

primary objective is to determine the safety and tolerability based on the incidence of

treatment-emergent adverse events (TEAEs) and serious adverse events (SAEs).[2] The

secondary objective is to assess preliminary efficacy.[2]

Experimental Workflow
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BTT1023: Targeting Vascular Adhesion Protein-1
(VAP-1) in Primary Sclerosing Cholangitis
BTT1023 is a human monoclonal antibody that targets Vascular Adhesion Protein-1 (VAP-1). It

has been investigated in a Phase II clinical trial for the treatment of Primary Sclerosing

Cholangitis (PSC), a progressive immune-mediated biliary disease.[3][4]

Rationale and Study Design
PSC is characterized by bile duct inflammation and fibrosis.[3] VAP-1 plays a role in mediating

liver inflammation and fibrosis.[4] The rationale for the trial was to evaluate the impact of VAP-1

blockade with BTT1023 on this disease.[3]
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The study was a single-arm, two-stage, multi-center Phase II clinical trial to investigate the

safety and preliminary efficacy of BTT1023.[3] The primary efficacy endpoint was a reduction in

elevated levels of alkaline phosphatase (ALP), a biomarker for bile duct inflammation.[4]

Secondary endpoints included various measures of liver injury and fibrosis.[4]

Treatment Protocol
Patients with PSC received BTT1023 via intravenous infusion every two weeks over an 11-

week treatment period.[4]

Table 2: BTT1023 Phase IIa Study Protocol

Parameter Detail

Drug BTT1023

Indication Primary Sclerosing Cholangitis (PSC)

Phase IIa

Administration Intravenous infusion

Dosing Frequency Every two weeks

Treatment Duration 11 weeks

Primary Endpoint Reduction in Alkaline Phosphatase (ALP)

While the search results describe the initiation and design of this trial, a comprehensive

summary of the final results and quantitative data was not available in the provided information.

In conclusion, while the therapeutic potential of a compound specifically named "BTT-266"

remains uncharacterized based on available data, the landscape of similarly named molecules

such as TAS266, ST266, and BTT1023 offers valuable insights into diverse therapeutic

strategies targeting cancer, inflammatory diseases, and rare liver conditions. The challenges

encountered with TAS266 underscore the importance of thorough preclinical immunogenicity

and toxicity assessments. The ongoing trial of ST266 and the completed trial of BTT1023

highlight the continued efforts to develop novel treatments for diseases with high unmet

medical needs. Researchers and drug developers are encouraged to consult primary sources
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and clinical trial registries for the most up-to-date information on these and other investigational

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Unexpected hepatotoxicity in a phase I study of TAS266, a novel tetravalent agonistic
Nanobody® targeting the DR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

2. trial.medpath.com [trial.medpath.com]

3. ClinicalTrials.gov [clinicaltrials.gov]

4. BioTie Therapies Corp. Announces Start Of Patient Enrolment Into Phase IIa Clinical
Study With BTT1023 In Primary Sclerosing Cholangitis - BioSpace [biospace.com]

To cite this document: BenchChem. [Unraveling the Therapeutic Potential of BTT-266: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15618137#understanding-the-therapeutic-potential-
of-btt-266]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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